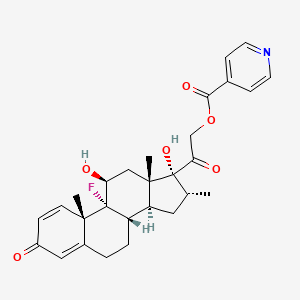

Dexametasona isonicotinato

Descripción general

Descripción

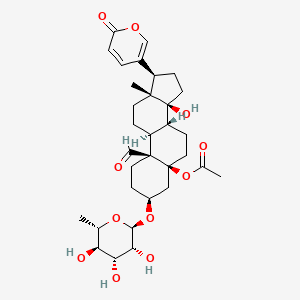

Dexametasona isonicotinato: es un glucocorticoide sintético con potentes propiedades antiinflamatorias y antialérgicas. Se utiliza comúnmente en diversas aplicaciones médicas debido a su capacidad para modular la respuesta inmunitaria y reducir la inflamación. Este compuesto puede administrarse por vía oral, inhalación, tópica y parenteral .

Aplicaciones Científicas De Investigación

Química: En química, la dexametasona isonicotinato se utiliza como un compuesto modelo para estudiar la reactividad y la estabilidad de los ésteres de glucocorticoides. También se emplea en la síntesis de nuevos derivados de glucocorticoides con propiedades terapéuticas mejoradas .

Biología: En la investigación biológica, la this compound se utiliza para investigar los mecanismos de acción de los glucocorticoides y sus efectos sobre los procesos celulares. También se utiliza en estudios relacionados con la inflamación, la respuesta inmunitaria y la señalización celular .

Medicina: Médicamente, la this compound se utiliza para tratar diversas afecciones inflamatorias y alérgicas. También se utiliza en el tratamiento de enfermedades autoinmunitarias y como terapia adyuvante en el tratamiento del cáncer .

Industria: En la industria farmacéutica, la this compound se utiliza en la formulación de diversos productos farmacéuticos. También se emplea en el desarrollo de sistemas de administración de fármacos para mejorar la biodisponibilidad y la eficacia terapéutica de los glucocorticoides .

Mecanismo De Acción

La dexametasona isonicotinato ejerce sus efectos uniéndose al receptor de glucocorticoides, un tipo de receptor nuclear. Al unirse, el complejo receptor-ligando se transloca al núcleo, donde modula la transcripción de genes diana. Esto lleva a la supresión de citoquinas proinflamatorias y la inducción de proteínas antiinflamatorias .

Dianas moleculares y vías:

Receptor de glucocorticoides: El objetivo principal de la this compound.

Vía NF-κB: La inhibición de la vía NF-κB reduce la expresión de genes proinflamatorios.

Vía MAPK: La modulación de la vía MAPK afecta la proliferación y la apoptosis celular.

Análisis Bioquímico

Biochemical Properties

Dexamethasone isonicotinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of phospholipase A2, which reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, dexamethasone isonicotinate interacts with glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses .

Cellular Effects

Dexamethasone isonicotinate affects various types of cells and cellular processes. It has been shown to induce apoptosis in multiple myeloma cells by down-regulating nuclear factor-κB activity and activating caspase-9 through the release of second mitochondria-derived activator of caspase . In T cells, dexamethasone isonicotinate upregulates CTLA-4 mRNA and protein, blocking CD28-mediated cell cycle entry and differentiation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of dexamethasone isonicotinate involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression . This interaction leads to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Dexamethasone isonicotinate also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators . Additionally, it can induce apoptosis in certain cell types by activating caspases and down-regulating anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dexamethasone isonicotinate can change over time. It has been observed that prolonged exposure to dexamethasone isonicotinate is required to achieve maximum levels of apoptotic markers along with increased caspase-3 activation and DNA fragmentation . The stability and degradation of dexamethasone isonicotinate in laboratory settings are crucial factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of dexamethasone isonicotinate vary with different dosages in animal models. High doses of dexamethasone isonicotinate can lead to excitotoxic cell death and oxidative injury in animals with neurologic disease . In rats, oral administration of dexamethasone isonicotinate at doses up to 100 μg/kg bw/day for 90 days resulted in thymus involution and morphological changes in the adrenal gland . The compound’s effects are dose-dependent, with higher doses potentially causing more severe side effects .

Metabolic Pathways

Dexamethasone isonicotinate is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which 6-hydroxylates dexamethasone to 6α- and 6β-hydroxydexamethasone . Additionally, dexamethasone isonicotinate can be reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and converted back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1 .

Transport and Distribution

Dexamethasone isonicotinate is transported and distributed within cells and tissues through various mechanisms. It can be administered orally, by inhalation, topically, and parenterally, allowing it to reach different tissues . The compound’s unintended mineralocorticoid action may cause salt and water retention, affecting its distribution within the body . Additionally, dexamethasone isonicotinate interacts with transporters and binding proteins that influence its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of dexamethasone isonicotinate is crucial for its activity and function. Upon binding to glucocorticoid receptors, dexamethasone isonicotinate translocates to the nucleus, where it modulates gene expression . This nuclear localization is essential for its anti-inflammatory and immunosuppressive effects. Additionally, dexamethasone isonicotinate may interact with other subcellular compartments, such as mitochondria, to induce apoptosis in certain cell types .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dexametasona isonicotinato se sintetiza mediante la esterificación de la dexametasona con ácido isonicotínico. La reacción normalmente implica el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del enlace éster .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. Se emplean medidas de control de calidad como la cromatografía y la espectroscopia para monitorizar la síntesis y garantizar la consistencia del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: La dexametasona isonicotinato sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en sitios específicos de la molécula, lo que lleva a la formación de derivados

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en condiciones controladas

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de dexametasona con propiedades farmacológicas modificadas. Estos derivados se pueden utilizar para estudiar la relación estructura-actividad y desarrollar nuevos agentes terapéuticos .

Comparación Con Compuestos Similares

Compuestos similares:

Dexametasona: Un glucocorticoide estrechamente relacionado con propiedades antiinflamatorias similares.

Prednisolona: Otro glucocorticoide utilizado en el tratamiento de afecciones inflamatorias.

Hidrocortisona: Un glucocorticoide de origen natural con una gama más amplia de aplicaciones

Singularidad: La dexametasona isonicotinato es única debido a su enlace éster con el ácido isonicotínico, que mejora su lipofilia y permite diferentes vías de administración. Esta modificación también afecta su farmacocinética y farmacodinamia, lo que la convierte en un compuesto valioso tanto en la investigación como en los entornos clínicos .

Propiedades

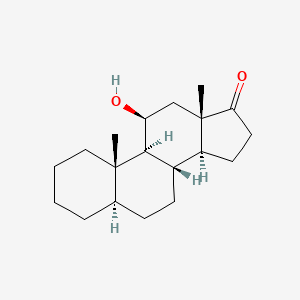

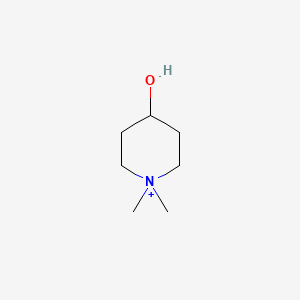

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTXJHAJMDGOFI-NJLPOHDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057690 | |

| Record name | Dexamethasone isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-64-7 | |

| Record name | Dexamethasone 21-isonicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone isonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone isonicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexamethasone isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE ISONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGC0BOA71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dexamethasone isonicotinate exert its anti-inflammatory effects?

A1: While the provided research focuses on the clinical applications of dexamethasone isonicotinate, it's important to note that, like other corticosteroids, it primarily acts by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing the transcription of various genes involved in the inflammatory response. [, ] This typically leads to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory factors.

Q2: What is the molecular formula and weight of dexamethasone isonicotinate?

A2: While the provided research does not explicitly state the molecular formula and weight of dexamethasone isonicotinate, it is a dexamethasone ester. Based on its structure, we can deduce its molecular formula to be C28H33NO6 and its molecular weight to be 479.57 g/mol.

Q3: Does dexamethasone isonicotinate possess any known catalytic properties?

A3: Dexamethasone isonicotinate is not known to exhibit catalytic properties. Its primary mode of action involves binding to glucocorticoid receptors and modulating gene expression, not catalyzing chemical reactions.

Q4: Have there been any computational studies on dexamethasone isonicotinate?

A4: The provided research primarily focuses on clinical studies and doesn't delve into computational modeling or QSAR studies for dexamethasone isonicotinate.

Q5: How do structural modifications of dexamethasone isonicotinate affect its activity?

A5: The research does not offer specific insights into the SAR of dexamethasone isonicotinate or how structural modifications impact its activity, potency, or selectivity.

Q6: What are the SHE regulations surrounding dexamethasone isonicotinate?

A6: The provided research predates contemporary SHE regulations and focuses on clinical observations and efficacy. Current SHE guidelines would need to be consulted for updated information.

Q7: What is known about the absorption, distribution, metabolism, and excretion of dexamethasone isonicotinate?

A7: While the research highlights its efficacy in asthma, [, , , , , , , , , , , , , , , ] it doesn't provide detailed insights into the specific ADME processes of dexamethasone isonicotinate.

Q8: What in vivo models have been used to study dexamethasone isonicotinate's effects on asthma?

A8: Research mentions the use of toluene diisocyanate (TDI)-sensitized subjects to induce asthmatic reactions in a controlled laboratory setting. [, ] These studies investigated the drug's ability to inhibit both early and late asthmatic responses, providing valuable insights into its in vivo efficacy.

Q9: Are there known cases of resistance to dexamethasone isonicotinate?

A9: The research primarily focuses on its short-term efficacy and doesn't delve into potential long-term resistance mechanisms.

Q10: What are the potential long-term effects of dexamethasone isonicotinate use?

A10: Although the research mentions the possibility of side effects, [, , , ] it doesn't offer a comprehensive analysis of potential long-term effects associated with dexamethasone isonicotinate use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.